
4-(4-Hydroxy-phenyl)-cyclohex-3-enone
Overview
Description
4-(4-Hydroxy-phenyl)-cyclohex-3-enone is a cyclohexenone derivative featuring a hydroxyl-substituted phenyl group at the 4-position of the cyclohex-3-enone ring. The compound’s structure combines a conjugated enone system with aromatic properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₂H₁₂O₂, derived from the cyclohexenone backbone (C₆H₈O) and the 4-hydroxyphenyl substituent (C₆H₅O). The cyclohexenone ring typically adopts a twist-boat conformation in the solid state, as observed in structurally related compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-(4-Hydroxy-phenyl)-cyclohex-3-enone, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and aldehydes under basic conditions (e.g., KOH/EtOH) . Microwave-assisted synthesis has emerged as a green chemistry alternative, reducing reaction times (e.g., 5 minutes at 160 W) while maintaining yields . Key optimization factors include stoichiometric ratios, solvent selection, and temperature control. For example, excess aldehyde (1.2–1.5 equivalents) improves enone formation, while polar aprotic solvents (e.g., DMF) enhance reaction rates. Post-synthesis purification via recrystallization (ethanol-dioxane mixtures) is critical for achieving >95% purity .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Answer:
- NMR : - and -NMR confirm the enone structure (e.g., α,β-unsaturated ketone protons at δ 6.8–7.2 ppm) and phenolic -OH resonance .
- X-ray Crystallography : Resolves molecular conformation (e.g., envelope-shaped cyclohexene ring with puckering parameters Q = 0.51 Å, θ = 124.6°) and dihedral angles between aromatic rings (66.8–73.7°), critical for reactivity studies .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 216.22 for CHO) .
Q. What biological activities are associated with cyclohexenone derivatives, and how are these assays performed?
- Answer: Cyclohexenones exhibit herbicidal, anti-inflammatory (COX-2 inhibition), and anti-obesity (HMG-CoA reductase inhibition) activities . Assays include:
- In vitro enzyme inhibition : Human platelet COX-2 inhibition measured via UV-Vis spectroscopy (IC values).
- Cell-based assays : Anti-proliferative effects on cancer cell lines (e.g., MTT assay).
- In vivo models : Murine obesity studies with dose-dependent metabolic monitoring.
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor interactions, such as binding affinity to COX-2 (PDB ID: 5KIR). Conformational analysis from crystallographic data (e.g., SHELXL-refined structures ) informs pharmacophore modeling to optimize substituent placement for enhanced activity .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC values)?
- Answer: Discrepancies arise from assay conditions (e.g., solvent polarity affecting solubility) or structural impurities. Mitigation strategies:
- Standardized protocols : Use identical cell lines/pH conditions.
- Analytical validation : HPLC-PDA/MS to confirm compound purity (>95%) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How does crystal packing influence the reactivity of this compound?
- Answer: Intermolecular interactions (C–H⋯O, C–H⋯π) stabilize crystal lattices, affecting solid-state reactivity. For example, layered packing (observed in X-ray structures ) may limit solvent access to the enone moiety, reducing nucleophilic attack rates. SHELX-refined structures provide insights into hydrogen-bonding networks, guiding solvent selection for reactions.
Q. Methodological Considerations
- Green Synthesis : Microwave methods reduce energy use by 70% compared to conventional heating .
- Structural Refinement : SHELXL software (v.2018/3) refines crystallographic data with R-factors < 0.05 for high-resolution structures .
- Data Reproducibility : Cross-validate spectroscopic results with multiple techniques (e.g., IR carbonyl stretch at 1680 cm corroborates NMR ketone signals) .
Comparison with Similar Compounds
Substituent Variations on the Cyclohexenone Ring
2-Hydroxy-3-(4-Methoxy-phenyl)-cyclohex-2-enone (C₁₃H₁₄O₃)
- Structure : The hydroxyl group is at position 2, and the 4-methoxyphenyl substituent is at position 3.
- The compound’s exact mass (218.094 g/mol) and molecular weight (218.248 g/mol) differ due to the additional methyl group in the methoxy substituent .
- Applications : Methoxy-substituted derivatives are common in medicinal chemistry for modulating receptor binding.
4-(4-Chlorophenyl)cyclohexanecarboxylic Acid (C₁₃H₁₃ClO₂)
- Structure : A chlorophenyl group replaces the hydroxyphenyl, and a carboxylic acid is appended to the cyclohexane ring.
- Properties : The chlorine atom increases electronegativity, altering reactivity in electrophilic substitution. The carboxylic acid group introduces hydrogen-bonding capacity, contrasting with the ketone functionality in the target compound .
(S)-O-Benzyl-N-(t-Butoxycarbonyl)-4-(2'-Amino-3'-benzyloxy-propyl)cyclohex-3-enone
- Structure: A complex derivative with amino and benzyloxy substituents.
- Synthesis: Synthesized via multi-step procedures involving esterification and protection/deprotection strategies, highlighting the versatility of cyclohexenone scaffolds in modular synthesis .
Ring Size and Functional Group Modifications
3,4-Diphenylcyclopent-3-en-1-one (C₁₇H₁₄O)
- Structure: A cyclopentenone core with phenyl groups at positions 3 and 4.
- Comparison: The smaller ring size increases ring strain, enhancing reactivity in Diels-Alder reactions.
6-Methyl-5-phenylhept-5-en-2-one (C₁₄H₁₈O)
- Structure: A linear enone system with phenyl and methyl substituents.
- Properties: The linear chain imparts flexibility, contrasting with the rigid cyclohexenone ring. This structural difference affects π-π stacking interactions in supramolecular chemistry .
Halogenated Cyclohexenones
Dibromo-Trichloro-cyclohex-3-enones (C₈HBrCl₃O)
- Structure : Bromine and chlorine substituents introduce steric and electronic effects.
- Conformation : The twist-boat conformation is conserved, but halogenation increases molecular weight (e.g., 322.29 g/mol for C₈HBrCl₃O) and alters dipole moments. These compounds are intermediates in agrochemical synthesis .
Structural Insights
- Conformational Stability: X-ray crystallography of analogs confirms the prevalence of the twist-boat conformation in cyclohex-3-enones, which minimizes steric clashes between substituents .
- Spectroscopic Trends: Infrared (IR) carbonyl stretching frequencies (e.g., 1752–1770 cm⁻¹) vary with substituent electronegativity, providing diagnostic tools for structural elucidation .
Data Tables
Table 1: Comparative Molecular Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP |
---|---|---|---|---|
4-(4-Hydroxy-phenyl)-cyclohex-3-enone | C₁₂H₁₂O₂ | 188.22 | 4-Hydroxyphenyl | ~2.1* |
2-Hydroxy-3-(4-Methoxy-phenyl)-cyclohex-2-enone | C₁₃H₁₄O₃ | 218.24 | 4-Methoxyphenyl, 2-Hydroxy | 2.72 |
4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | C₁₃H₁₃ClO₂ | 260.70 | 4-Chlorophenyl, Carboxylic Acid | ~1.8* |
*Estimated based on analogous structures.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6,13H,4,7-8H2 |
InChI Key |
PRNCENABYSAGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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